1,2-Cyclohexanediamine
Overview
Description
1,2-Cyclohexanediamine is an organic compound with the molecular formula C6H14N2. It is a diamine, meaning it contains two amine groups attached to a cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,2-cyclohexanediamine and trans-1,2-cyclohexanediamine. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
1,2-Cyclohexanediamine, also known as cyclohexane-1,2-diamine, is a type of organic compound . It’s important to note that the targets can vary depending on the context in which the compound is used.
Mode of Action
As a diamine, it has the potential to participate in various chemical reactions such as reduction, acylation, and coupling reactions to form organic compounds with different functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a combustible liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, avoiding heat, hot surfaces, sparks, open flames, and other ignition sources . It’s also recommended to avoid breathing its fume, gas, mist, spray, or vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine can be synthesized through several methods. One common method involves the hydrogenation of o-phenylenediamine in the presence of a catalyst. Another method includes the reduction of 1,2-dinitrocyclohexane using hydrogen in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of o-phenylenediamine. This process is carried out under high pressure and temperature conditions to achieve high yields. The reaction typically uses a metal catalyst such as nickel or palladium .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Cyclohexylamines
Substitution: Various substituted cyclohexanediamine derivatives
Scientific Research Applications
1,2-Cyclohexanediamine has numerous applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential antitumor agents.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including certain anticancer drugs.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins.
Comparison with Similar Compounds
1,2-Cyclohexanediamine can be compared with other diamines such as:
- 1,3-Cyclohexanediamine
- 1,4-Cyclohexanediamine
- 1,2-Diaminocyclohexane (mixture of cis and trans)
Uniqueness
This compound is unique due to its specific stereochemistry, which allows it to form chiral complexes. This property is particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial .
Properties
IUPAC Name |
cyclohexane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Record name | 1,2-DIAMINOCYCLOHEXANE | |
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URL | https://cameochemicals.noaa.gov/chemical/21673 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027301 | |
Record name | 1,2-Cyclohexanediamine | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-diaminocyclohexane appears as a clear to light yellow liquid. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors may irritate eyes., Liquid, Dark liquid with an amine odor; [CAMEO] | |
Record name | 1,2-DIAMINOCYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21673 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Cyclohexanediamine | |
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Record name | 1,2-Diaminocyclohexane | |
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Flash Point |
Flash point > 93 °C | |
Record name | 1,2-Diaminocyclohexane | |
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Vapor Pressure |
0.4 [mmHg] | |
Record name | 1,2-Diaminocyclohexane | |
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Mechanism of Action |
/PLATINUM CO-ORDINATION COMPLEXES/ SHARE THE COMMON FORMULA PTA2X2... THE ACTIVE LIGANDS ARE MONODENTATE ANIONS OF INTERMEDIATE LEAVING ABILITY, WHEREAS THE AMINE A LIGANDS INFLUENCE THE SOLUBILITY OF THE COMPLEX. THE STEREOSPECIFICITY OF THE ANTI-TUMOR EFFECT IS AN IMPORTANT PROPERTY OF THE PLATINUM COMPLEXES. ... INDIRECT EVIDENCE SUGGESTS THAT BINDING TO ADJACENT GUANINE BASES IN THE SAME DNA STRAND IS IMPORTANT TO THE MODE OF ACTION. AFTER INITIAL BINDING TO GUANINE BASES, DNA BECOMES LOCALLY DENATURED AND EXPOSES ADDITIONAL CROSS-LINKING SITES. /PLATINUM COMPLEXES/, ...THE TOXIC EFFECT ON ANIMALS OF PLATINUM ITSELF DIFFERS ESSENTIALLY FROM THAT OF THE COMPLEX SALTS. ...THE ACTION OF THESE SALTS IS NOT DUE TO THE SEPARATE COMPONENTS, PLATINUM AND THE BASE, BUT TO THAT OF THE MOLECULE AS A WHOLE ON SENSITIVE TISSUES, AND THEIR PHYSIOLOGICAL EFFECT, THOUGH VARYING IN DEGREE, IS IDENTICAL IN CHARACTER. ...AN INCREASE IN THE VALENCY OF THE AMMONIUM COMPONENT WAS ASSOCIATED WITH A STRONGER "CURARE-LIKE" ACTION WHILE A CHANGE IN THE VALENCY OF THE PLATINUM HAD NO INFLUENCE ON THE TOXIC EFFECT. /PLATINUM COMPLEXES/ | |
Record name | 1,2-DIAMINOCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |
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CAS No. |
694-83-7 | |
Record name | 1,2-DIAMINOCYCLOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21673 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2-Diaminocyclohexane | |
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Record name | 1,2-Diaminocyclohexane | |
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Record name | 1,2-Cyclohexanediamine | |
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Record name | 1,2-Cyclohexanediamine | |
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Record name | Cyclohex-1,2-ylenediamine | |
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Record name | 1,2-DIAMINOCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5748 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-Cyclohexanediamine?
A1: this compound has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol.
Q2: What are some spectroscopic techniques used to characterize this compound and its complexes?
A2: Researchers utilize a variety of spectroscopic methods to characterize this compound and its metal complexes. These techniques include:
- 1H NMR and 13C NMR: These techniques provide valuable insights into the structure and conformation of the cyclohexane ring and chelate ring in complexes [, , , ].
- Circular Dichroism (CD): CD spectroscopy helps elucidate the stereochemistry of complexes and the conformations adopted by the chelate ring [, , , , , ].
- UV-Vis Spectroscopy: This technique is used to study the electronic transitions in this compound complexes and investigate their interactions with DNA [, , , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound and its complexes, such as amine and carbonyl groups [, , , ].
Q3: How do platinum(II) complexes of this compound interact with DNA?
A: Platinum(II) complexes of this compound, such as oxaliplatin, exert their antitumor activity by binding to DNA. This binding involves the formation of covalent bonds between the platinum atom and the N7 atom of guanine bases in DNA [, , , ].
Q4: What is the influence of the conformation of this compound on the antitumor activity of its platinum(II) complexes?
A: Studies have shown that the conformation of the cyclohexane ring in this compound influences the antitumor activity of its platinum(II) complexes. For example, trans isomers of platinum(II) complexes with this compound tend to be more active than cis isomers against leukemia P388 cells []. This difference in activity is attributed to the coplanarity of the cyclohexane and chelate rings in the trans isomers, facilitating their approach and interaction with DNA [].
Q5: Can this compound derivatives be used as ligands in asymmetric catalysis?
A: Yes, chiral N,N'-dialkyl-1,2-cyclohexanediamine derivatives have been successfully employed as ligands in copper(II)-catalyzed asymmetric Henry reactions []. These reactions are important for the synthesis of chiral beta-nitro alcohols, which are valuable intermediates in organic synthesis.
Q6: How does the chirality of this compound impact the catalytic activity of its metal complexes?
A: The chirality of this compound plays a crucial role in the catalytic activity of its metal complexes. For instance, a chiral trinuclear manganese(III) triplesalen complex, synthesized using a chiral version of this compound, exhibited catalytic activity in the enantioselective epoxidation of unfunctionalized olefins []. The enantiomeric excess of the epoxide product was influenced by the chirality of the this compound moiety in the catalyst [].
Q7: What challenges arise with the solubility of this compound platinum(II) complexes and how are they addressed?
A: Some this compound platinum(II) complexes exhibit limited water solubility, posing challenges for their formulation and administration []. To overcome this, researchers have explored replacing chloride ions in these complexes with sulfate ions or D-glucuronate moieties, resulting in enhanced water solubility and retained antitumor activity [].
Q8: How is the in vitro release of SM-11355 from Lipiodol formulated for drug delivery?
A: SM-11355, a lipophilic platinum complex containing this compound, is formulated with Lipiodol to enable its delivery and enhance its antitumor effects []. In vitro studies demonstrate a gradual release of platinum compounds from SM-11355/Lipiodol over time []. These released platinum compounds, including cyclohexane-1,2-diamineplatinum(II) dichloride (DPC), exhibit significant growth inhibitory activities against various cancer cell lines [].
Q9: How can the enantiomeric purity of this compound be determined?
A: Researchers have developed both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods for determining the enantiomeric purity of this compound [, ]. These methods utilize chiral stationary phases to separate and quantify the enantiomers, ensuring the quality and consistency of this compound used in various applications.
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